rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride
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Overview
Description
rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropane ring, which imparts significant strain and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an appropriate diazo compound with an olefin in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions and decomposition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted cyclopropane derivatives
Scientific Research Applications
rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signaling pathways by binding to receptors or other biomolecules, thereby modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl (1R,2R)-2-aminocyclobutane-1-carboxylate hydrochloride
- rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride
- rac-methyl (1R,2R)-2-amino-1-hydroxycyclopentane-1-carboxylate
Uniqueness
rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride is unique due to its specific cyclopropane ring structure, which imparts significant strain and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
IUPAC Name |
methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-3-6(4,7)5(8)9-2;/h4H,3,7H2,1-2H3;1H/t4-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXYDXLDIMQMSS-FINAUTGASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]1(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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